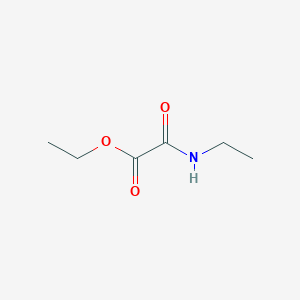

Ethyl (ethylamino)(oxo)acetate

CAS No.: 20943-60-6

Cat. No.: VC7556340

Molecular Formula: C6H11NO3

Molecular Weight: 145.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20943-60-6 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.158 |

| IUPAC Name | ethyl 2-(ethylamino)-2-oxoacetate |

| Standard InChI | InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8) |

| Standard InChI Key | LJVOAECROPQPNP-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C(=O)OCC |

Introduction

Chemical Structure and Identification

Molecular Characteristics

Ethyl (ethylamino)(oxo)acetate features a central oxoacetate backbone substituted with an ethylamino group. The IUPAC name, ethyl 2-(ethylamino)-2-oxoacetate, reflects its esterified ethyl group and the amide linkage formed by the ethylamino substituent. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | |

| SMILES Notation | CCNC(=O)C(=O)OCC | |

| InChI Key | LJVOAECROPQPNP-UHFFFAOYSA-N | |

| PubChem CID | 3413435 |

The compound’s planar oxoacetate moiety enables potential hydrogen bonding, while the ethyl groups contribute to hydrophobic interactions .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of ethyl (ethylamino)(oxo)acetate likely involves the esterification of 2-(ethylamino)-2-oxoacetic acid (N-ethyl oxamate) with ethanol under acidic or enzymatic catalysis . A proposed pathway is:

-

Formation of N-ethyl oxamate: Reacting ethylamine with oxalyl chloride yields 2-(ethylamino)-2-oxoacetyl chloride, which is hydrolyzed to the free acid .

-

Esterification: The acid is esterified with ethanol via Fischer esterification or using a coupling agent like DCC (dicyclohexylcarbodiimide) .

Alternative methods may involve the condensation of ethyl glyoxylate with ethylamine, though this route requires stringent temperature control to avoid side reactions.

| Compound | Density (g/cm³) | Boiling Point (°C) | Solubility | Source |

|---|---|---|---|---|

| Ethyl (ethylamino)(oxo)acetate | N/A | N/A | Not available | |

| N-Ethyl oxamate | N/A | N/A | Soluble in DMSO | |

| Ethyl oxalate | 1.08 | 185 | Slightly in water |

Research Gaps and Future Directions

Unexplored Pharmacological Properties

No studies have directly assessed the compound’s cytotoxicity, pharmacokinetics, or therapeutic efficacy. Priority areas for investigation include:

-

Anticancer Activity: Testing against cancer cell lines with high LDH-A expression (e.g., HeLa cells).

-

Neuroprotective Effects: Evaluating inhibition of glutamate dehydrogenase in neurodegenerative models.

Synthetic Chemistry Applications

The compound’s reactivity as a bifunctional electrophile (amide and ester) makes it a potential building block for:

-

Peptide Mimetics: Incorporating into pseudopeptide chains to enhance metabolic stability.

-

Heterocyclic Synthesis: Serving as a precursor for oxazolone or thiazole derivatives via cyclization reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume